Potassium [(2-chlorophenyl)methyl]trifluoroboranuide
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Overview
Description
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Mechanism of Action
are strong nucleophiles and react with electrophiles without transition-metal catalysts . They are typically used in organic synthesis due to their stability and reactivity. The trifluoroborate group in these compounds can act as a leaving group in reactions, allowing the attached organic group to form bonds with other atoms or molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2-chlorophenyl)methyl]trifluoroboranuide typically involves the reaction of 2-chlorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium [(4-chlorophenyl)methyl]trifluoroboranuide
- Potassium [(2-bromophenyl)methyl]trifluoroboranuide
- Potassium [(2-fluorophenyl)methyl]trifluoroboranuide
Uniqueness
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Properties
IUPAC Name |
potassium;(2-chlorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCXTKKPCPFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126821-80-3 |
Source
|
Record name | potassium [(2-chlorophenyl)methyl]trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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